molecular formula C7H6ClF2NO2S B6610330 ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate CAS No. 2763776-69-6

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Cat. No.: B6610330
CAS No.: 2763776-69-6
M. Wt: 241.64 g/mol
InChI Key: LDAABLLIJAKMHD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 2-chloro-1,3-thiazole with ethyl 2,2-difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at a controlled temperature, often around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 2-(2-alkylthio-1,3-thiazol-4-yl)-2,2-difluoroacetate.

    Oxidation: Formation of 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate sulfoxide or sulfone.

    Reduction: Formation of 2-(2-chloro-1,3-thiazolidin-4-yl)-2,2-difluoroacetate.

Scientific Research Applications

Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other thiazole derivatives, such as:

    2-(2-chloro-1,3-thiazol-4-yl)acetic acid: Lacks the difluoroethyl group, which may affect its biological activity.

    2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetamide: Contains an amide group instead of an ester, potentially altering its reactivity and solubility.

    2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoropropionate: Has a propionate group, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO2S/c1-2-13-5(12)7(9,10)4-3-14-6(8)11-4/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAABLLIJAKMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CSC(=N1)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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